4-Fluoro-3-hydroxy-6-methoxyindazole
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Overview
Description
4-Fluoro-3-hydroxy-6-methoxyindazole is a fluorinated indazole derivative with the molecular formula C8H7FN2O2 and a molecular weight of 182.15 g/mol . Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable indazole precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The hydroxyl and methoxy groups can be introduced through standard organic reactions, such as hydroxylation and methylation, using reagents like methanol and hydrogen peroxide.
Industrial Production Methods
Industrial production of 4-Fluoro-3-hydroxy-6-methoxyindazole may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxy-6-methoxyindazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Fluoro-3-hydroxy-6-methoxyindazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and bioavailability .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-6-methoxyindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-hydroxyindazole
- 4-Fluoro-6-methoxyindazole
- 3-Hydroxy-6-methoxyindazole
Uniqueness
4-Fluoro-3-hydroxy-6-methoxyindazole is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methoxy) on the indazole ring. This combination of functional groups imparts distinct properties, such as enhanced stability, bioavailability, and activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3,7H,1H3,(H,11,12) |
InChI Key |
IYWIKKSEAXKCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=O)C2C(=C1)F |
Origin of Product |
United States |
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